molecular formula C14H14N6O3 B6057411 N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea

N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea

Cat. No. B6057411
M. Wt: 314.30 g/mol
InChI Key: WNRXFKQECRQGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea, also known as ANMPU, is a chemical compound that has been studied for its potential applications in scientific research. ANMPU is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide in cells. Nitric oxide is a signaling molecule that plays a role in a variety of physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, this compound may alter these processes and produce its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, neuroprotection, and modulation of the immune response. This compound has also been shown to have antioxidant properties and may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea has several advantages for use in lab experiments, including its synthetic nature, which allows for precise control over its composition and purity. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea. One potential area of research is the development of new cancer therapies based on this compound's ability to inhibit cancer cell growth and induce apoptosis. Another potential area of research is the development of new treatments for neurodegenerative diseases based on this compound's neuroprotective effects. Additionally, further research is needed to fully understand this compound's mechanism of action and potential applications in immunology.

Synthesis Methods

N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-nitrobenzaldoxime. This compound is then reacted with methylamine to form 4-nitrobenzaldoxime methylamine. The final step involves the reaction of this compound with phenyl isocyanate to form this compound.

Scientific Research Applications

N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

1-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c15-13(19-20(22)23)16-11-6-8-12(9-7-11)18-14(21)17-10-4-2-1-3-5-10/h1-9H,(H3,15,16,19)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRXFKQECRQGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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